molecular formula C10H13NO2 B1280214 2-Amino-5-isopropylbenzoic acid CAS No. 68701-22-4

2-Amino-5-isopropylbenzoic acid

Cat. No.: B1280214
CAS No.: 68701-22-4
M. Wt: 179.22 g/mol
InChI Key: QWNMKHLBVHTPFW-UHFFFAOYSA-N
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Description

Structural Classification and Significance as an Aminobenzoic Acid Isomer

2-Amino-5-isopropylbenzoic acid is an organic compound characterized by a benzene (B151609) ring substituted with three specific functional groups: a carboxylic acid group (-COOH), an amino group (-NH2), and an isopropyl group (-CH(CH₃)₂). Its systematic IUPAC name is 2-amino-5-(propan-2-yl)benzoic acid. chemspider.com The core of this molecule is benzoic acid, with the amino group positioned at the second carbon (ortho position) and the isopropyl group at the fifth carbon (meta position) relative to the carboxyl group.

This specific arrangement of substituents makes it an isomer of other aminobenzoic acids, where the functional groups are located at different positions on the benzene ring. Aminobenzoic acids, as a class, are defined as benzoic acids that contain an amine group attached to the benzene moiety. mdpi.com The presence and location of these functional groups are significant as they dictate the molecule's chemical properties, including its acidity, basicity, and potential for further chemical reactions. The interplay between the electron-donating amino group and the electron-withdrawing carboxyl group, modified by the presence of the alkyl (isopropyl) group, influences its reactivity and potential applications in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₃NO₂
Average Mass 179.219 Da
Monoisotopic Mass 179.094629 Da
ChemSpider ID 11583156

The data in this table is sourced from ChemSpider. chemspider.com

Relevance within the Broader Context of Aromatic Amino Acids and Benzoic Acid Derivatives

This compound holds a distinct position at the intersection of two significant classes of organic compounds: aromatic amino acids and benzoic acid derivatives.

Structurally, it contains the key components of an amino acid: an amino group and a carboxyl group. sioc-journal.cn However, unlike the 20 proteinogenic alpha-amino acids where these groups are attached to the same carbon (the alpha-carbon), in this compound, they are attached to an aromatic benzene ring. sioc-journal.cncolostate.edu This classifies it as an aromatic amino acid, a group of molecules that includes a planar aromatic ring and plays crucial roles in biochemistry, often as precursors to important biomolecules. wikipedia.org The rigid aromatic backbone of this compound may enhance its binding affinity in potential drug-receptor interactions.

Simultaneously, it is a derivative of benzoic acid, the simplest aromatic carboxylic acid. wikipedia.org Benzoic acid and its derivatives are widely used as precursors in the synthesis of many other substances. wikipedia.org The modification of the benzoic acid structure with amino and isopropyl groups, as seen in this compound, creates a unique chemical entity with properties derived from all its constituent parts. These derivatives are studied for a wide range of potential biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai

Overview of Emerging Research Frontiers for this compound and its Congeners

While research specifically focused on this compound is niche, the broader class of aminobenzoic acid derivatives and its congeners represents a vibrant frontier in chemical and pharmaceutical research. Congeners, or related compounds, of this compound are being actively investigated for various applications.

Derivatives of aminobenzoic acids are being explored for their therapeutic potential. For instance, various derivatives of p-aminobenzoic acid (PABA) have been shown to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.com Some have also been identified as potential inhibitors of cholinesterase, an enzyme linked to Alzheimer's disease. mdpi.comresearchgate.net The derivatization of PABA has led to compounds with significant cytotoxic activity against cancer cell lines and potent antifungal properties. mdpi.comnih.gov

Research into congeners with different substitutions on the aminobenzoic acid scaffold is also yielding promising results. For example, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized through efficient one-pot methods. sioc-journal.cn Furthermore, derivatives such as 2-amino-5-cyanobenzoic acid are used as intermediates in the synthesis of more complex molecules, including anthranilic diamide (B1670390) compounds. google.comgoogle.com The study of how these rigid aromatic structures interact with biological targets, such as the ribosome, is also an active area of investigation, providing insights into their mechanisms of action. acs.org These research avenues highlight the potential for discovering novel applications for this compound and its related compounds in materials science and medicinal chemistry.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-amino-5-halogenated-N,3-dimethylbenzamides
2-amino-5-cyanobenzoic acid
p-aminobenzoic acid (PABA)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNMKHLBVHTPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502632
Record name 2-Amino-5-(propan-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68701-22-4
Record name 2-Amino-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(propan-2-yl)benzoic acid
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Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Isopropylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, acid chlorides, and amides, as well as undergoing decarboxylation reactions.

Esterification Reactions for Methyl Esters and Other Alkyl Esters

The conversion of the carboxylic acid group of 2-amino-5-isopropylbenzoic acid into an ester is a fundamental transformation. Esterification is often performed to protect the carboxylic acid, increase solubility in organic solvents, or to serve as an intermediate for further reactions like amidation.

One of the most common methods for this conversion is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) for the methyl ester or ethanol for the ethyl ester) in the presence of a strong acid catalyst, like sulfuric acid or hydrogen chloride. sphinxsai.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the product side. Alternatively, solid acid catalysts, such as zirconium-titanium solid acids, have been developed for the synthesis of methyl benzoates, offering advantages like recoverability and reduced environmental impact. mdpi.com Transesterification, the conversion of one ester to another, can also be employed by reacting an existing ester of this compound with a different alcohol in the presence of a suitable catalyst. google.com

Table 1: Representative Conditions for Esterification of Benzoic Acid Derivatives

Catalyst Alcohol Temperature Yield Reference
Sulfuric Acid Methanol Reflux High sphinxsai.com
Hydrogen Chloride (gas) Methanol Reflux High sphinxsai.com
Zr/Ti Solid Acid Methanol 120 °C ~95% mdpi.com

This table presents typical conditions for esterification reactions analogous to those applicable to this compound.

Formation of Acid Chlorides and Subsequent Reactions

The carboxylic acid can be converted to the more reactive 2-amino-5-isopropylbenzoyl chloride. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly valuable intermediate that readily reacts with a wide range of nucleophiles. For instance, it can react with alcohols to form esters under milder conditions than direct esterification, and with amines to form amides. reddit.comnih.gov However, the presence of the amino group on the same molecule requires careful control of reaction conditions, as it can potentially react with the newly formed acid chloride, leading to polymerization or side reactions. reddit.com Often, the amino group is protected prior to the formation of the acid chloride.

Amidation Reactions (e.g., to 2-amino-5-isopropyl-N,N-dimethylbenzamide)

Amidation involves the formation of an amide bond by reacting the carboxylic acid group with an amine. Direct amidation of the carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, methods for direct amidation of unprotected amino acids using Lewis acid catalysts or borate esters have been developed. nih.govtcichemicals.com

A more common strategy involves a two-step process. First, the carboxylic acid is "activated." This can be done by converting it to an acid chloride as described above, or by using a variety of coupling reagents common in peptide synthesis, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). unipi.it The activated intermediate is then treated with the desired amine. For example, to synthesize 2-amino-5-isopropyl-N,N-dimethylbenzamide, the activated carboxylic acid would be reacted with dimethylamine.

Alternatively, the synthesis can proceed from the corresponding ester, such as methyl 2-amino-5-isopropylbenzoate. The aminolysis of esters with amines, like methylamine or dimethylamine, can produce the desired amide, sometimes in the presence of a base catalyst. google.comgoogle.com

Table 2: Conditions for Amide Formation from Benzoic Acid Derivatives

Starting Material Reagent 1 Reagent 2 Product Reference
Carboxylic Acid SOCl₂ Dimethylamine N,N-dimethylbenzamide reddit.com
Carboxylic Acid HATU, DIPEA Amine Substituted Amide unipi.it

This table illustrates common pathways for amidation reactions applicable to this compound.

Decarboxylative Transformations of Carboxylic Acid Derivatives

The carboxylic acid group can be removed from the aromatic ring through decarboxylation. This reaction typically requires forcing conditions, but it can be facilitated by the presence of certain catalysts. For instance, the catalytic decarboxylation of aminobenzoic acid derivatives can be achieved using multifunctional catalysts composed of bimetallic nanoparticles, leading to the formation of the corresponding substituted anilines (in this case, 4-isopropylaniline). nih.gov The process often operates under a hydrogen atmosphere. nih.gov

Modern synthetic methods also employ radical-mediated decarboxylation. These reactions can be initiated photochemically or through the use of specific reagents, transforming the carboxylic acid into a radical intermediate that can then participate in further reactions. nih.govmdpi.com Such decarboxylative couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group.

Reactions Involving the Amino Group

The nucleophilic amino group is another key reactive site, primarily participating in acylation reactions to form various amide derivatives.

Formation of Substituted Amides and Benzamide Derivatives

The amino group of this compound can react as a nucleophile with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. nih.gov This reaction is fundamental in building more complex molecular structures. For example, reacting this compound with benzoyl chloride would yield N-benzoyl-2-amino-5-isopropylbenzoic acid. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. nih.gov This reactivity allows for the introduction of a wide variety of acyl groups onto the nitrogen atom, leading to a diverse library of benzamide derivatives. Such reactions are pivotal in the synthesis of biologically active compounds and other functional materials. nih.govresearchgate.net

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Quinazolinones)

The presence of ortho-disposed amino and carboxylic acid groups makes this compound a prime substrate for cyclization reactions to form fused heterocyclic systems. One of the most significant applications is the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities.

The general approach involves the condensation of the anthranilic acid derivative with a suitable one-carbon synthon. For instance, reaction with amides, triethyl orthoformate, or other electrophilic reagents can lead to the formation of the quinazolinone core. While direct studies on this compound are specific, the reactivity pattern follows that of other anthranilic acids. The reaction typically proceeds through the formation of an intermediate N-acylanthranilic acid, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product. Microwave-assisted synthesis has been shown to be an effective method for accelerating these types of reactions, often leading to high yields in short reaction times nih.gov.

The synthesis of 3-amino-2-phenyl quinazolin-4-(3H)-one from benzoxazine and hydrazine hydrate illustrates a related pathway where the core structure is built upon, which can then be further modified nih.gov. These methodologies are applicable to substituted anthranilic acids like this compound to generate novel quinazolinone derivatives.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and isopropyl groups. These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. The interplay between these groups dictates the regioselectivity of such reactions wikipedia.orgmasterorganicchemistry.comrsc.org.

Halogenation, particularly bromination, is a common electrophilic aromatic substitution reaction. For this compound, the amino group is a strong activating group, directing substitution to its ortho and para positions. The isopropyl group is also an ortho-, para-director, but is less activating than the amino group.

In the case of this compound, the position para to the strongly activating amino group is occupied by the isopropyl group. The positions ortho to the amino group are the C3 and C5 positions. The C4 position is ortho to the isopropyl group and meta to the amino group. The bromination of this compound can lead to the formation of 2-Amino-5-bromo-4-isopropylbenzoic acid moldb.com. The reaction conditions, such as the choice of brominating agent (e.g., Br2, NBS) and solvent, can influence the outcome and yield of the reaction. The use of a base may be necessary to neutralize the hydrobromic acid generated during the reaction google.com.

Table 1: Properties of 2-Amino-5-bromo-4-isopropylbenzoic acid

Property Value
CAS Number 859937-44-3 moldb.com
Molecular Formula C10H12BrNO2 moldb.com
Molecular Weight 258.11 g/mol moldb.com

| Purity | Typically 95+% moldb.com |

Nitration is another key electrophilic aromatic substitution reaction. The introduction of a nitro group onto the aromatic ring of 2-aminobenzoic acid derivatives can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The amino group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. The nitro group is a strong deactivating group rsc.org.

The synthesis of 2-Amino-5-nitrobenzoic acid (also known as 5-nitroanthranilic acid) involves the nitration of a suitable precursor nih.gov. While direct nitration of 2-aminobenzoic acid can be complex due to the oxidation of the amino group, alternative strategies exist. One method involves the nitration of isatoic anhydride (B1165640), followed by reaction with ammonia google.com. Another approach could be the reduction of a dinitro compound. The resulting 2-amino-5-nitrobenzoic acid is a valuable intermediate in its own right nih.govchemicalbook.com.

Table 2: Properties of 2-Amino-5-nitrobenzoic acid

Property Value
CAS Number 616-79-5 chemicalbook.com
Molecular Formula C7H6N2O4 chemicalbook.com
Molecular Weight 182.13 g/mol chemicalbook.com

| Synonym | 5-Nitroanthranilic acid nih.gov |

Modifications of the Isopropyl Group

While reactions involving the amino and carboxylic acid groups are common, the isopropyl group can also be a site for modification or can be introduced in the synthesis of related benzoic acids.

The synthesis of benzoic acid derivatives containing an isopropyl group often involves Friedel-Crafts type reactions or other methods of introducing alkyl groups onto an aromatic ring. For example, the synthesis of the 2,4-dihydroxy-5-isopropylbenzoic acid fragment showcases a strategy where the isopropyl group is present on the precursor molecule lookchem.com. The synthesis can be achieved from 2,4-dihydroxy-1-isopropylbenzene by carboxylation, for instance, using the Kolbe-Schmitt reaction, which involves treating a phenoxide with carbon dioxide under pressure and temperature lookchem.comyoutube.com. This demonstrates a viable route for introducing the carboxyl group onto a pre-functionalized isopropyl-containing benzene ring.

Table 3: Properties of 2,4-dihydroxy-5-isopropylbenzoic acid

Property Value
CAS Number 1184181-48-3 lookchem.com
Molecular Formula C10H12O4 lookchem.com
Molecular Weight 196.203 g/mol lookchem.com

| IUPAC Name | 2,4-dihydroxy-5-isopropylbenzoic acid sigmaaldrich.com |

Exploration of Multi-component Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. These reactions are highly atom-economical and efficient nih.gov. Anthranilic acid and its derivatives are excellent substrates for various MCRs due to the presence of the nucleophilic amino group and the carboxylic acid.

For example, the Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. This compound can serve as both the amine and the carboxylic acid component in a modified Ugi reaction or as the carboxylic acid component if a different amine is used. This would lead to the formation of complex α-acylaminocarboxamides nih.govnih.gov. Another example is the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and a boronic acid, which could potentially be adapted for use with derivatives of this compound nih.gov. The application of MCRs to this starting material opens up avenues for the rapid generation of diverse chemical libraries for various applications.

Mechanistic Investigations into the Chemical Transformations of 2 Amino 5 Isopropylbenzoic Acid

Detailed Mechanistic Studies of Ortho-Selective Amination Processes

The introduction of an amino group ortho to the carboxylic acid moiety in aromatic acids like 2-Amino-5-isopropylbenzoic acid is a synthetically valuable transformation. Mechanistic studies on analogous benzoic acid derivatives have provided significant insights into these processes. A notable method involves the rearrangement of acyl O-hydroxylamines, which can undergo ortho-selective amination under mild conditions, often enhanced by an iron catalyst. rsc.orgresearchgate.netrsc.org

Identification of Rate-Determining Steps and Intermediates

Investigations into the ortho-amination of benzoic acid derivatives have identified key steps and transient species that control the reaction's progress. In a method utilizing the rearrangement of Boc-protected benzoyl O-hydroxylamines, experimental data, including the absence of a kinetic isotope effect, suggest that the N–O bond cleavage is the rate-determining step (RDS). rsc.org The reaction is significantly influenced by the choice of acid and solvent, with trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (B45653) (TFE) proving optimal. rsc.org

Two parallel mechanisms have been proposed to operate, particularly when an iron catalyst is present rsc.orgresearchgate.net:

Iron-Nitrenoid Pathway : The iron catalyst may facilitate the N–O bond cleavage to generate a carboxylate-bound iron nitrenoid intermediate. This highly reactive species then undergoes C-H insertion at the ortho position, directed by the carboxylic acid group. rsc.org

Radical Chain Pathway : An alternative pathway involves the formation of a radical cation. The high ortho-selectivity in this mechanism is attributed to attractive non-covalent interactions between the arenesulfonate anion and a putative cationic ammonium (B1175870) radical generated upon N-O bond cleavage. rsc.org

The specific requirement for trifluoroacetic acid is believed to be its role in activating the N-O bond for cleavage, making it a critical component of the rate-determining step. rsc.org

Table 1: Effect of Reaction Conditions on Ortho-Amination of a Benzoyl O-hydroxylamine Model Substrate rsc.org

EntryAcid (Equivalents)Catalyst (mol%)SolventYield (%)
1TFA (5)NoneCH₂Cl₂16
2TFA (5)NoneTFE62
3TFA (5)FeSO₄·7H₂O (1)TFE72
4TCA (5)FeSO₄·7H₂O (1)TFE0
5MsOH (5)FeSO₄·7H₂O (1)TFE0
6TfOH (5)FeSO₄·7H₂O (1)TFETrace

Yields determined by ¹H NMR. TFA = Trifluoroacetic acid, TFE = 2,2,2-Trifluoroethanol, TCA = Trichloroacetic acid, MsOH = Methanesulfonic acid, TfOH = Trifluoromethanesulfonic acid.

Probing Intermolecular vs. Intramolecular Pathways

The distinction between intermolecular and intramolecular pathways is fundamental to understanding selectivity in C-H amination reactions. scispace.comyoutube.com In reactions where the aminating agent and the aromatic substrate are in the same molecule, an intramolecular reaction can lead to cyclization. masterorganicchemistry.comcsic.es For substrates like this compound, amination would be an intermolecular process.

Mechanisms of Decarboxylation Reactions in Amino Acid Derivatives

The decarboxylation of amino acids is a fundamental reaction in biochemistry and a useful synthetic transformation. wikipedia.orgquora.com For derivatives of this compound, which contains an amino acid-like structure, several advanced mechanistic pathways for decarboxylation have been explored.

Photoinduced Intermolecular Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a powerful method for initiating decarboxylation under mild conditions. thieme-connect.com In this process, a photosensitizer, upon excitation by light, acts as an electron acceptor, oxidizing the amino acid. acs.orgrsc.org This one-electron transfer generates an amine radical cation, which can then undergo rapid, irreversible decarboxylation to form an α-aminoalkyl radical. acs.orgnih.gov

Role of Chalcogen Bonding in Carboxylic Acid Activation

A novel strategy for activating carboxylic acids towards decarboxylation involves the use of chalcogen bonding. nih.govresearchgate.netresearchgate.net In a reverse catalytic approach, a Lewis basic catalyst like diphenyl diselenide can act as a Lewis acid, forming a non-covalent bond with the carboxylic acid group. nih.govresearchgate.net Mechanistic studies suggest a dual noncovalent interaction between the diphenyl diselenide and the carboxylic acid. nih.govresearchgate.net This interaction facilitates radical decarboxylation through a photoinduced intermolecular electron transfer process. nih.govresearchgate.net This activation method is notable as it provides a new dimension to decarboxylative reactions, moving beyond traditional activation strategies. nih.gov

Table 2: Proposed Mechanism of Chalcogen-Bonding Enabled Decarboxylation nih.govresearchgate.net

StepDescriptionKey Species
1Activation of Carboxylic AcidComplex of carboxylic acid and diphenyl diselenide (chalcogen bond donor)
2Photoinduced Electron TransferExcited state of the complex, formation of a radical cation
3Radical DecarboxylationLoss of CO₂ to form a carbon-centered radical
4Product Formation/Catalyst RegenerationTrapping of the radical and regeneration of the chalcogen bond catalyst

Intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT) in Related Lactonization

Intramolecular 1,5-hydrogen atom transfer (1,5-HAT) is a powerful radical-mediated process for functionalizing remote C-H bonds. acs.orgnih.govrsc.org In systems related to amino acids, N-centered radicals can be generated, which then abstract a hydrogen atom from a carbon atom at the 5-position, creating a new carbon-centered radical. csic.es This translocation of the radical center sets the stage for subsequent reactions, such as cyclization.

In the context of lactonization, a related process could be envisioned where a radical is generated on the carboxylate or a derivative. A subsequent 1,5-HAT from the benzylic position of the isopropyl group could occur. However, a more direct analogy involves the cyclization of amino acid derivatives. For instance, N-centered radicals generated from phosphoramidates or carbamates can undergo 1,5-HAT from a remote carbon, leading to the formation of pyrrolidines. csic.es This type of radical cascade, combining 1,5-HAT with cyclization, has been used to synthesize complex heterocyclic structures like hexahydro-2H-furo[3,2-b]pyrroles from carbohydrate-derived starting materials, demonstrating the synthetic utility of this mechanistic pathway. csic.es

Mechanistic Insights into Transition Metal-Catalyzed Transformations

The transformation of this compound can be achieved through various transition metal-catalyzed reactions, offering pathways to complex molecular architectures. The mechanisms of these transformations are intricate, often involving multiple catalytic cycles and reactive intermediates. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this substrate.

Iron-Catalyzed Oxygenation

Iron, being an abundant and non-precious metal, is an attractive catalyst for organic synthesis. In the context of amino-oxygenation reactions, iron catalysts can facilitate the introduction of both a nitrogen and an oxygen atom across a double bond. While direct studies on this compound are specific, the mechanistic principles can be inferred from related systems, such as the iron-catalyzed amino-oxygenation of olefins using functionalized hydroxylamines. nih.gov

Mechanistic investigations into these reactions suggest a complex interplay of iron species and ligands. nih.gov It is proposed that the reaction of an iron-ligand complex with a functionalized hydroxylamine (B1172632) can generate a highly reactive iron-nitrene or an iron-iminyl radical species. nih.govnih.gov These intermediates are key to the subsequent bond-forming steps. In situ experiments using techniques like freeze-trapped ⁵⁷Fe Mössbauer and EPR spectroscopies have been employed to identify the iron species present during catalysis. nih.govnih.gov These studies have indicated that the specific ligand and solvent system can significantly influence the nature of the iron species formed and, consequently, the reaction's efficiency and outcome. nih.gov For instance, the use of a tridentate bisoxazoline PyBOX ligand appears to generate more reactive intermediates compared to other systems, which precludes their direct observation but points to a highly efficient catalytic process. nih.gov

Rhodium-Catalyzed Annulations

Rhodium catalysts are particularly effective in mediating annulation reactions, which are crucial for constructing cyclic and polycyclic compounds. For substrates like this compound, rhodium-catalyzed C-H activation is a powerful strategy. For example, electro-oxidative rhodium-catalyzed [5+2] annulations have been developed to synthesize seven-membered benzoxepine (B8326511) structures. nih.gov

The mechanism for such transformations is proposed to operate through a Rh(III)/Rh(I) catalytic cycle. nih.gov Key steps in this process include:

C-H Activation/Rhodation: The Rh(III) catalyst coordinates to the substrate and activates a C-H bond, forming a rhodacycle intermediate.

Coordinative Insertion: An alkyne coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination: This step closes the seven-membered ring and regenerates a Rh(I) species.

Re-oxidation: The Rh(I) complex is then re-oxidized to the active Rh(III) state to restart the catalytic cycle. In electro-catalyzed versions, this oxidation is performed anodically, using electricity as a green oxidant and generating hydrogen as the only byproduct. nih.gov

Mechanistic studies, including NMR monitoring, have identified a benzoxepine-coordinated rhodium(I) sandwich complex as the likely resting state of the catalyst in these electrochemical annulations. nih.gov

Table 1: Proposed Key Stages in Rhodium-Catalyzed [5+2] Annulation

StageDescriptionCatalyst Oxidation State
C-H Rhodation The initial activation of an ortho C-H bond by the rhodium catalyst to form a five-membered rhodacycle.Rh(III)
Alkyne Insertion The coordinated alkyne inserts into the rhodium-carbon bond of the rhodacycle.Rh(III)
Reductive Elimination The C-C and C-O bonds of the new seven-membered ring are formed, releasing the product.Rh(III) → Rh(I)
Catalyst Regeneration The resulting Rh(I) species is oxidized back to the active Rh(III) catalyst.Rh(I) → Rh(III)

Electrophilic Aromatic Substitution Mechanism in Aminobenzoic Acids

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry. wikipedia.org The mechanism proceeds in two principal steps: the attack of an electrophile by the aromatic ring and the subsequent restoration of aromaticity. masterorganicchemistry.com

Formation of the Sigma Complex: In the first, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks an electrophile (E⁺). masterorganicchemistry.comchemistrysteps.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Re-aromatization: In the second, fast step, a base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. masterorganicchemistry.com This restores the aromatic π-system, resulting in the substitution of a hydrogen atom with the electrophile. wikipedia.org

The regiochemical outcome of this substitution on this compound is dictated by the electronic properties of the three substituents already present on the ring: the amino (-NH₂), isopropyl (-CH(CH₃)₂), and carboxylic acid (-COOH) groups.

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Isopropyl Group (-CH(CH₃)₂): This is a weakly activating group and an ortho, para-director, donating electron density via inductive effects and hyperconjugation. khanacademy.org

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director because its carbonyl component withdraws electron density from the ring through both inductive and resonance effects. wikipedia.org

The directing effects of these groups are additive. The powerful ortho, para-directing influence of the amino group is the dominant factor. The positions ortho and para to the amino group are C3 and C5, respectively. However, the C5 position is already occupied by the isopropyl group. Therefore, electrophilic attack is most likely to occur at the C3 position. The deactivating, meta-directing carboxyl group directs incoming electrophiles to the C3 and C5 positions, which aligns with the directing effect of the amino group towards C3.

Table 2: Directing Effects of Substituents on the Aromatic Ring

SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-NH₂ (Amino) +R > -I (Resonance donation)Strongly Activatingortho, para
-CH(CH₃)₂ (Isopropyl) +I (Inductive donation)Weakly Activatingortho, para
-COOH (Carboxyl) -R, -I (Resonance & Inductive withdrawal)Deactivatingmeta

Kinetic Studies and Reaction Monitoring Techniques

Investigating the kinetics and mechanisms of chemical transformations involving this compound requires sophisticated analytical techniques to monitor reaction progress and identify transient species.

Kinetic studies aim to determine the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other parameters. This information is vital for elucidating the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions.

A variety of reaction monitoring techniques can be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the disappearance of starting materials and the appearance of products over time. This allows for the calculation of reaction rates. Furthermore, specialized NMR techniques can be used to detect and characterize reaction intermediates, as demonstrated in the study of rhodium-catalyzed annulations where a catalyst resting state was identified. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative analysis of reaction mixtures. researchgate.net By taking aliquots from the reaction at different time points and analyzing them by HPLC, one can accurately determine the concentration of reactants and products, thereby establishing a kinetic profile for the reaction.

Gas Chromatography (GC): For volatile compounds, GC coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) is an excellent method for monitoring reaction kinetics. It provides both qualitative and quantitative information about the composition of the reaction mixture.

Spectroscopic Methods (UV-Vis, IR): Ultraviolet-visible (UV-Vis) and Infrared (IR) spectroscopy can be used for real-time monitoring if the reactants, products, or intermediates have distinct absorption bands. These methods are often employed in stopped-flow kinetics to study very fast reactions.

Advanced Spectroscopic Techniques for Mechanistic Probing: For transition metal-catalyzed reactions, more advanced techniques are often necessary to characterize short-lived, paramagnetic, or otherwise elusive intermediates. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and Mössbauer spectroscopy (specifically for iron catalysts like ⁵⁷Fe) provide invaluable insight into the electronic structure and coordination environment of metal centers during the catalytic cycle. nih.govnih.gov

Table 3: Techniques for Kinetic and Mechanistic Studies

TechniqueInformation ProvidedApplication Example
NMR Spectroscopy Structural information, reactant/product concentration, intermediate identification.Monitoring rhodium-catalyzed annulations to identify catalyst resting states. nih.gov
HPLC Quantitative analysis of reaction mixture composition over time.Determining reaction yields and purity in dynamic kinetic resolutions. researchgate.net
EPR Spectroscopy Detection and characterization of paramagnetic species (e.g., radical intermediates, certain metal complexes).Probing for radical species in iron-catalyzed amino-oxygenation reactions. nih.gov
Mössbauer Spectroscopy Information on the oxidation state and coordination environment of iron nuclei (⁵⁷Fe).Characterizing iron species present during catalysis in amino-oxygenation. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Data Analysis for Product Confirmation and Regiochemical Outcome

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed to confirm the successful synthesis and regiochemical purity of 2-Amino-5-isopropylbenzoic acid. rsc.org The analysis of chemical shifts (δ), coupling constants (J), and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allows for the unambiguous assignment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum of this compound hydrochloride recorded in deuterated methanol (B129727) (MeOD-d4), the aromatic protons exhibit distinct signals that confirm the substitution pattern. rsc.org Similarly, the ¹³C NMR spectrum provides characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the isopropyl group carbons. rsc.org The specific chemical shifts are crucial for distinguishing between isomers, such as 2-amino-3-isopropylbenzoic acid. rsc.org

Interactive ¹H NMR Data Table for this compound hydrochloride in MeOD-d4

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H 7.78 d 2.1
Aromatic H 7.49 dd 8.5, 2.1
Aromatic H 7.00 d 8.5
Isopropyl CH 3.01 sept 6.9
Isopropyl CH₃ 1.25 d 6.9

Note: Data derived from a study by The Royal Society of Chemistry. rsc.org

Interactive ¹³C NMR Data Table for this compound hydrochloride in MeOD-d4

Carbon Chemical Shift (ppm)
Carboxylic Acid C 169.5
Aromatic C 148.4
Aromatic C 142.0
Aromatic C 131.0
Aromatic C 122.9
Aromatic C 118.8
Aromatic C 116.8
Isopropyl CH 34.9
Isopropyl CH₃ 23.6

Note: Data derived from a study by The Royal Society of Chemistry. rsc.org

Two-Dimensional NMR Experiments for Complex Structure Elucidation

For more complex structural assignments and to definitively establish connectivity between protons and carbons, two-dimensional (2D) NMR experiments are utilized. rsc.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. rsc.org

¹H-¹H COSY experiments identify protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for assigning quaternary carbons and piecing together the complete molecular framework. rsc.org

These 2D NMR techniques provide an intricate map of the molecular structure, leaving no ambiguity in the assignment of the this compound scaffold. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with a high degree of accuracy. rsc.org This precise measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. rsc.org The measured values are typically within a few parts per million (ppm) of the calculated theoretical value based on the most abundant isotopes. rsc.org

Electrospray Ionization (ESI+) and Other Ionization Modes

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of moderately polar molecules like this compound. In the positive ion mode (ESI+), the molecule is typically protonated to form the [M+H]⁺ ion. rsc.orggoogle.com This allows for the determination of the molecular weight. Other ionization techniques may also be employed depending on the specific analytical requirements.

Interactive HRMS Data Table for this compound

Ion Calculated m/z Measured m/z
[M+H]⁺ 180.0968 180.0965

Note: Data derived from a study by The Royal Society of Chemistry. rsc.org

Chromatographic Techniques for Product Isolation and Purity Assessment

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org Visualization is often achieved using ultraviolet (UV) fluorescence or by staining with reagents like potassium permanganate. rsc.org

Silica (B1680970) Gel Chromatography: For the purification of larger quantities, column chromatography using silica gel is a standard technique. rsc.org A suitable solvent system (eluent) is chosen to separate the desired product from unreacted starting materials and byproducts. rsc.org

Reverse-Phase High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for the final purity assessment of this compound. google.com It can also be used for purification on a smaller scale. google.com

These chromatographic techniques, in conjunction with spectroscopic methods, ensure that the synthesized this compound is of high purity and has the correct, confirmed chemical structure.

Thin Layer Chromatography (TLC) and Visualization Methods

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for the qualitative assessment of this compound, allowing for rapid purity checks and monitoring of reaction progress. The separation on a TLC plate relies on the differential partitioning of the compound between the stationary phase and the mobile phase. nih.gov

For this compound, a standard silica gel plate serves as the stationary phase. A potential mobile phase, adapted from systems used for separating similar amino acids, could consist of a solvent mixture such as n-butanol, acetic acid, and water. youtube.comyoutube.com The polarity of this solvent system facilitates the migration of the compound up the plate via capillary action. youtube.com

Due to the compound often being colorless, various visualization methods are employed to reveal the position of the spot on the developed chromatogram.

Ultraviolet (UV) Light: As an aromatic compound, this compound can be visualized under short-wave UV light (254 nm). libretexts.org Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide), causing the plate to fluoresce green. The compound absorbs the UV light, quenching the fluorescence and appearing as a dark spot against the bright green background. libretexts.orgrsc.org This method is non-destructive.

Ninhydrin (B49086): This reagent is highly specific for primary and secondary amines, making it ideal for visualizing the amino group of the target molecule. illinois.edu After spraying the plate with a ninhydrin solution and gentle heating, the reagent reacts with the amino acid to produce a distinctively colored spot, typically purple or pink. youtube.comillinois.edu

Bromocresol Green: This indicator is an excellent choice for selectively visualizing acidic functional groups like the carboxylic acid in the molecule. fiu.edu It typically reveals the compound as a yellow spot on a blue background, and heating is often not required. fiu.edu

Iodine Vapor: A general and semi-destructive method involves placing the TLC plate in a chamber containing iodine crystals. Iodine has an affinity for many organic compounds, particularly aromatic systems, and will stain the spot a temporary brown or yellow color. libretexts.orgfiu.edu

The following table summarizes the TLC visualization methods applicable to this compound.

Visualization MethodTarget Functional GroupObservationType
UV Light (254 nm) Aromatic Ring (Conjugated System)Dark spot on a fluorescent green backgroundNon-destructive
Ninhydrin Primary Amine (-NH₂)Purple/pink spot upon heatingDestructive
Bromocresol Green Carboxylic Acid (-COOH)Yellow spot on a blue backgroundDestructive
Iodine Vapor General OrganicBrown/yellow spotSemi-destructive

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the precise quantitative analysis of this compound, offering high resolution and sensitivity. nih.gov While specific application notes for this exact molecule are not prevalent, a robust method can be designed based on established procedures for related aromatic acids and amino acids. helixchrom.comnih.govupb.ro Reversed-phase HPLC (RP-HPLC) is the most suitable approach. libretexts.org

In a typical RP-HPLC setup, the sample is injected into a liquid mobile phase that carries it through a column packed with a nonpolar stationary phase. The separation is based on the compound's partitioning between the mobile and stationary phases. libretexts.org

Key parameters for a quantitative HPLC method would include:

Column: A C18 column is the standard choice for reversed-phase separation of aromatic acids. These columns are packed with silica particles that have been functionalized with 18-carbon alkyl chains. upb.rolibretexts.org Typical dimensions might be 4.6 mm in internal diameter and 150-250 mm in length, with 5 µm particle size. libretexts.org

Mobile Phase: The mobile phase would consist of a mixture of an aqueous component and a polar organic solvent, such as acetonitrile (B52724) or methanol. helixchrom.comupb.ro To ensure the carboxylic acid group is in a consistent, non-ionized state for reproducible retention, the aqueous phase is often acidified with a small amount of an acid like formic acid or phosphoric acid. helixchrom.comsielc.com The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time).

Detection: A UV detector is the most common choice for this compound due to the strong absorbance of the benzene (B151609) ring. helixchrom.com The detection wavelength would be set at or near the compound's absorbance maximum (λmax), likely in the range of 254 nm, to achieve high sensitivity. helixchrom.com

Quantification: For quantitative analysis, a calibration curve is constructed by injecting standards of this compound at several known concentrations. The peak area from the resulting chromatogram is plotted against concentration, and the concentration of an unknown sample is determined by comparing its peak area to this curve. nih.govupb.ro The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. ekb.eg

The table below outlines a proposed set of starting parameters for the HPLC analysis of this compound.

ParameterSpecificationPurpose
Technique Reversed-Phase HPLC (RP-HPLC)Separation of moderately polar to nonpolar compounds.
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Nonpolar stationary phase for interaction with the analyte.
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidElutes the compound from the column; acid suppresses ionization.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detector UV-Vis DetectorDetects the compound based on its absorbance of UV light.
Detection Wavelength ~254 nmWavelength for sensitive detection of the aromatic ring.
Quantification External Standard CalibrationRelates detector response (peak area) to concentration.

Solid-State Structural Characterization (e.g., X-ray Crystallography of Related Structures)

While the specific single-crystal X-ray crystallographic structure of this compound is not prominently documented in the surveyed literature, its solid-state conformation and packing can be reliably inferred from the analysis of closely related compounds, most notably para-aminobenzoic acid (PABA). acs.orgresearchgate.net PABA serves as an excellent structural analogue, sharing the same aminobenzoic acid backbone.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The crystal lattice of aminobenzoic acids is stabilized by a network of robust intermolecular interactions. The analysis of PABA crystals provides a clear model for the types of interactions that dictate the solid-state structure of this compound. nih.govresearchgate.net The primary forces at play are hydrogen bonding and π–π stacking. acs.org

Hydrogen Bonding: This is the most significant interaction governing the crystal structure. Two distinct and crucial types of hydrogen bonds are observed:

Carboxylic Acid Dimerization: Two molecules form a centrosymmetric dimer through strong, classic hydrogen bonds between their carboxylic acid groups (O-H···O). acs.orgresearchgate.net This is a very common and stable motif for carboxylic acids in the solid state.

Amino-Carboxyl Interaction: The dimers are further linked into extended networks by hydrogen bonds formed between the amino group (-NH₂) of one PABA molecule and the carbonyl oxygen of the carboxylic acid group of an adjacent molecule (N-H···O). nih.govresearchgate.net This creates a highly stable, interconnected architecture.

These fundamental interactions are expected to define the crystal structure of this compound, with the isopropyl group potentially introducing additional, weaker C-H···O or C-H···π interactions and sterically modifying the primary packing arrangement.

The following table summarizes the principal intermolecular forces anticipated in the crystal structure of this compound, based on its analogues.

Interaction TypeDonorAcceptorDescription
Hydrogen Bonding Carboxyl O-HCarboxyl C=OForms a strong, centrosymmetric R²₂(8) dimer motif. nih.gov
Hydrogen Bonding Amino N-HCarboxyl C=OLinks the primary dimers into an extended supramolecular network. nih.govresearchgate.net
π–π Stacking Benzene Ring (π-system)Benzene Ring (π-system)Parallel displacement stacking of aromatic rings contributes to lattice energy. acs.org

Theoretical and Computational Chemistry Studies of 2 Amino 5 Isopropylbenzoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Amino-5-isopropylbenzoic acid focuses on understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The molecule's flexibility is primarily due to rotation around several single bonds: the bond connecting the isopropyl group to the benzene (B151609) ring, the bonds within the isopropyl group, and the bond connecting the carboxylic acid group to the ring.

Conformational analysis is performed to identify the most stable conformers (lowest energy states) and the energy barriers between them. This is crucial as the specific conformation of the molecule can significantly influence its physical properties and biological activity. Computational methods like Molecular Mechanics (MM) and Quantum Mechanics (QM) are employed for this purpose. nih.gov Studies on similar aromatic non-coded amino acids indicate that even subtle changes in structure can lead to distinct conformational preferences. nih.gov For this compound, key areas of investigation include the orientation of the amino and carboxylic acid groups relative to the isopropyl group and the puckering of the benzene ring.

The analysis typically involves scanning the potential energy surface by systematically rotating the key dihedral angles. For example, a study on a related dioxaborinane derivative used DFT and perturbation theory methods to map conformational transformations and identify the most stable forms, revealing that over 88% of molecules exist in a specific conformation. researchgate.net A similar approach for this compound would quantify the energy differences between its various spatial arrangements.

Table 1: Illustrative Conformational Energy Profile of this compound This table is an illustrative example of data that would be generated in a typical conformational analysis study.

Dihedral Angle (τ)Relative Energy (kcal/mol)Population at 298 K (%)
τ1 (C-C-C-H of isopropyl)0.0075
τ1 (C-C-C-H of isopropyl)2.515
τ2 (Aryl-C-O-H of carboxyl)0.0090
τ2 (Aryl-C-O-H of carboxyl)3.510

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound. nih.gov These calculations can predict a variety of molecular properties that are difficult to measure experimentally.

Key properties determined through quantum chemical calculations include:

Electron Distribution and Molecular Orbitals: Mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict regions of the molecule that are likely to act as electron donors and acceptors, respectively. This is fundamental to understanding its reactivity in chemical reactions.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the amino group would be a region of negative potential, while the acidic proton of the carboxyl group would be a site of positive potential.

Acidity and Basicity (pKa): Theoretical methods can provide accurate predictions of pKa values. nih.gov By calculating the Gibbs free energy change of deprotonation and protonation reactions in a simulated solvent environment, the acidity of the carboxylic acid and the basicity of the amino group can be estimated. nih.govnih.gov

Spectroscopic Properties: Quantum calculations can simulate spectra like NMR and IR, which aids in the interpretation of experimental data and confirms the molecular structure.

Table 2: Predicted Electronic Properties of this compound via DFT This table presents typical data obtained from quantum chemical calculations for a molecule of this type.

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures overall polarity of the molecule
Predicted pKa (Carboxyl)~4.5Quantifies acidity
Predicted pKa (Amino)~2.0Quantifies basicity of the conjugate acid

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment over time. aalto.fi

In the context of this compound, MD simulations can be used to:

Analyze Solvation: Simulate the molecule in a solvent (typically water) to study how solvent molecules arrange around it and form hydrogen bonds with the amino and carboxyl groups. This provides insight into its solubility and the stability of different conformers in solution.

Study Interactions with Biomolecules: By placing the molecule in a simulation box with a protein or a lipid bilayer, MD can reveal how it binds and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces). nih.govmdpi.com Studies on protein-benzoic acid complexes have used MD to confirm the stability of the bound state and identify key interacting residues. nih.gov

Observe Dynamic Conformational Changes: MD simulations can track the transitions between different conformations, providing a dynamic view that complements the static picture from conformational analysis. nih.gov

In Silico Screening and Molecular Docking Studies of Derivatives

In silico methods are instrumental in the rational design of new compounds based on a parent structure like this compound. Molecular docking, a key in silico technique, predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govekb.eg

Molecular docking studies on derivatives of this compound would involve computationally placing these molecules into the binding site of a target protein. The goal is to identify the most likely binding pose and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govsemanticscholar.org

The process involves:

Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Generation of Ligand Library: Creating 3D structures of various derivatives of this compound with different chemical modifications.

Docking Simulation: Using software to systematically fit each ligand into the protein's active site, exploring various orientations and conformations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates binding affinity. semanticscholar.org The results reveal key interactions, such as which amino acid residues in the protein form hydrogen bonds or hydrophobic contacts with the ligand. nih.govmdpi.com

The insights gained from molecular docking are central to the rational design of new and improved compounds. nih.govnih.gov By understanding the structure-activity relationships (SAR) derived from docking studies, medicinal chemists can make targeted modifications to the parent molecule. nih.gov

For instance, if docking results show that a specific part of the this compound derivative forms a crucial hydrogen bond, new derivatives can be designed to enhance this interaction. Conversely, if a part of the molecule creates a steric clash with the protein, it can be modified or removed. This iterative cycle of design, docking, and synthesis accelerates the discovery of compounds with higher potency and selectivity for a specific biological target. nih.gov

Machine Learning Approaches for Bioactivity Prediction and Target Identification

Machine learning (ML) is increasingly used in drug discovery to predict the biological properties of chemical compounds. plos.org For this compound and its derivatives, ML models can be trained on large datasets of known molecules and their activities to make predictions for new, untested compounds. github.comnih.gov

The workflow typically includes:

Data Collection: Assembling a dataset of compounds with known bioactivity data from databases like ChEMBL. plos.orggithub.com

Descriptor Calculation: Converting each chemical structure into a set of numerical features, or descriptors (e.g., molecular weight, charge, number of hydrogen bond donors/acceptors). nih.gov

Model Training: Using algorithms like Random Forest, Support Vector Machines (SVM), or deep neural networks to learn the relationship between the chemical descriptors and the biological activity (e.g., active vs. inactive, or a specific IC50 value). nih.govnih.gov

Prediction: Applying the trained model to a library of this compound derivatives to predict their bioactivity. This helps prioritize which compounds to synthesize and test experimentally. youtube.com

Furthermore, ML can be used for target identification. By training models on data linking compounds to their known protein targets, it is possible to predict the most likely biological targets for a new molecule like this compound, helping to elucidate its mechanism of action. nih.govnih.gov

Investigations into the Biological Activity Mechanisms of 2 Amino 5 Isopropylbenzoic Acid Derivatives in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of aminobenzoic acid have been a focal point of enzyme inhibition studies, revealing their potential to modulate the activity of various key enzymes. These in vitro analyses provide a foundational understanding of the structural features that govern their inhibitory effects.

Inhibition of Specific Enzyme Targets (e.g., Carbonic Anhydrases by related benzoic acids)

While specific data on 2-Amino-5-isopropylbenzoic acid's effect on carbonic anhydrases is limited, research on related aminobenzoic acid derivatives has demonstrated significant enzyme inhibitory action against other targets. For instance, 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit the monophenolase and diphenolase activities of tyrosinase. nih.gov Kinetic analysis revealed that these benzoic acid derivatives act as noncompetitive inhibitors, suggesting they bind to a site on the enzyme other than the active site, interfering with the enzyme's function whether the substrate is bound or not. nih.gov

Specifically, 2-aminobenzoic acid inhibited the monophenolase activity with an inhibition constant (Kᵢ) of 5.15 µM and the diphenolase activity with a Kᵢ of 4.72 µM. nih.gov In another study, derivatives of m-aminobenzoic acid were synthesized and found to be potent inhibitors of acetylcholinesterase, an enzyme critical in nerve signal transmission. nih.gov

CompoundEnzyme TargetInhibition Constant (Kᵢ)Inhibition Type
2-Aminobenzoic Acid Tyrosinase (monophenolase)5.15 µMNoncompetitive
2-Aminobenzoic Acid Tyrosinase (diphenolase)4.72 µMNoncompetitive
4-Aminobenzoic Acid Tyrosinase (monophenolase)3.8 µMNoncompetitive
4-Aminobenzoic Acid Tyrosinase (diphenolase)20 µMNoncompetitive

This table presents the in vitro enzyme inhibition data for aminobenzoic acid derivatives against tyrosinase.

Structure-Activity Relationships (SAR) Based on Derivative Modifications

The relationship between the chemical structure of aminobenzoic acid derivatives and their biological activity is a critical area of investigation. Studies on m-aminobenzoic acid derivatives have provided insights into their structure-activity relationships (SAR) as acetylcholinesterase inhibitors. nih.gov These studies indicate that the nature and position of substituents on the benzoic acid ring are crucial for potent inhibitory activity.

For p-aminobenzoic acid (PABA) derivatives, SAR analysis in a cell-free system of Escherichia coli revealed that their ability to form dihydropteroic acid analogues, and thus interfere with folate synthesis, is heavily influenced by ionization. nih.gov The rate of analogue formation was found to be largely independent of the compound's lipophilic properties. nih.gov However, the presence of bulky groups in the ortho (2-position) to the amino group could affect the rate of incorporation into the folate pathway. nih.gov This suggests that steric hindrance plays a significant role in the interaction with the folate-synthesizing enzyme. nih.gov

Antiparasitic Activity Assessments (in vitro)

The potential of aminobenzoic acid derivatives extends to combating parasitic organisms, an area of significant research interest.

Mechanism-based Approaches to Antiparasitic Action

The primary mechanism for the antiparasitic action of many aminobenzoic acid derivatives is their interference with the folic acid synthesis pathway. patsnap.comwikipedia.org Many parasites, like bacteria, must synthesize their own folic acid from p-aminobenzoic acid (PABA), as they cannot uptake it from their host. patsnap.com Drugs like sulfonamides, which are structurally similar to PABA, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, blocking the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.org This disruption of a vital metabolic pathway is key to their antiparasitic effect. wikipedia.org This synergistic action is often exploited in combination therapies, for example with pyrimethamine, which blocks the subsequent step in the folate pathway by inhibiting dihydrofolate reductase. wikipedia.org

Anti-inflammatory and Antimicrobial Properties of Related Benzoic Acid Derivatives

Benzoic acid derivatives have demonstrated notable potential as both anti-inflammatory and antimicrobial agents in various in vitro models.

The anti-inflammatory effects of these compounds have been linked to their ability to inhibit key enzymes in the inflammatory pathway, such as phospholipase A2 (PLA2). nih.gov Inhibition of PLA2 prevents the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Some benzimidazole (B57391) derivatives incorporating aminobenzoic acid moieties have shown potent anti-inflammatory activity, with some compounds exhibiting lower IC₅₀ values than the standard drug ibuprofen (B1674241) in in vitro assays. nih.gov

In terms of antimicrobial activity, derivatives of para-amino benzoic acid (PABA) have been shown to be effective against a range of pathogens. scholarsresearchlibrary.comnih.gov Simple modifications, such as the formation of Schiff bases, can confer significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties. nih.govnih.gov The mechanism of action is often tied to the disruption of microbial folate synthesis. patsnap.com

Derivative TypeOrganismActivity/Result
PABA Schiff BasesMethicillin-resistant Staphylococcus aureusMIC from 15.62 µM nih.govnih.gov
PABA Schiff BasesFungal strainsMIC from 7.81 µM nih.govnih.gov
Amide derivatives of PABASalmonella entericaSignificant zone of inhibition (>16 mm) scholarsresearchlibrary.com
Amide derivatives of PABACandida albicansSignificant antifungal activity scholarsresearchlibrary.com

This table summarizes the in vitro antimicrobial and antifungal activities of various p-aminobenzoic acid (PABA) derivatives.

Anticancer Research and Molecular Target Engagement (in vitro)

The exploration of aminobenzoic acid derivatives in anticancer research has yielded promising in vitro results, highlighting their cytotoxic effects on various cancer cell lines.

Schiff base derivatives of 4-aminobenzoic acid have demonstrated notable cytotoxicity against the HepG2 human hepatocarcinoma cell line, with some compounds showing IC₅₀ values as low as 15.0 µM. nih.govnih.gov Further studies on alkyl derivatives of 4-aminobenzoic acid revealed that certain compounds exhibit significant inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. nih.gov One particular derivative showed a potent IC₅₀ value of 15.59 µM against the NCI-H460 cell line. nih.gov

The functionalization of molecules with an amino acid moiety, such as in aminobenzylnaphthols, has been shown to enhance cytotoxic and anticancer properties. mdpi.com These compounds can exhibit cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of molecular targets like cyclin-dependent kinase 2 (CDK2). mdpi.com Additionally, some 2-amino-5-benzylthiazole derivatives have shown antineoplastic activity against various tumor cells, with specific toxicity towards human glioblastoma and melanoma cells. cytgen.comresearchgate.net

Derivative ClassCell LineIC₅₀ Value
4-Aminobenzoic Acid Schiff BasesHepG2 (Hepatocarcinoma)≥ 15.0 µM nih.govnih.gov
Alkyl derivative of 4-Aminobenzoic Acid (Compound 20)NCI-H460 (Lung Carcinoma)15.59 µM nih.gov
Aminobenzylnaphthols (MMZ compounds)BxPC-3 (Pancreatic Cancer)13.26 to 54.55 µM (72h) mdpi.com
Aminobenzylnaphthols (MMZ compounds)HT-29 (Colorectal Cancer)11.55 to 58.11 µM (72h) mdpi.com

This table showcases the in vitro cytotoxic activity of various aminobenzoic acid derivatives against different human cancer cell lines.

Investigation of Dual Inhibitory Mechanisms (e.g., Hsp90/PI3Kα inhibition)

Research into compounds structurally related to this compound has uncovered promising dual inhibitory capabilities. Specifically, derivatives based on a 2,4-dihydroxy-5-isopropylbenzoate scaffold have been synthesized and evaluated as dual inhibitors of Heat Shock Protein 90 (Hsp90) and Phosphoinositide 3-kinase alpha (PI3Kα).

Hsp90 is a molecular chaperone that is frequently overexpressed in cancer cells and is essential for the stability and function of numerous oncoproteins. PI3Kα is a key component of a signaling pathway that is often hyperactivated in cancer, promoting cell growth and survival. The simultaneous inhibition of both Hsp90 and PI3Kα presents a synergistic strategy to combat cancer.

One notable derivative, designated as compound 8m , emerged from a library of Hsp90-inhibiting compounds. This compound integrates the 2,4-dihydroxy-5-isopropylbenzoate fragment for Hsp90 inhibition with a thieno[2,3-d]pyrimidine (B153573) scaffold for kinase inhibition. In enzymatic assays, compound 8m demonstrated potent inhibition of both Hsp90 and PI3Kα, as detailed in the table below.

Table 1: Inhibitory Activity of Compound 8m

Target IC₅₀ (nM)
Hsp90 38.6

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

This dual inhibitory action underscores the potential of this chemical scaffold in developing multi-targeted agents.

Impact on Cellular Pathways (e.g., Cell Proliferation, Apoptosis, Migration, Invasion in vitro)

The dual inhibition of Hsp90 and PI3Kα by derivatives such as compound 8m translates into significant effects on various cellular pathways critical to cancer progression. In vitro studies using melanoma cell lines have demonstrated that these compounds can effectively:

Inhibit Cell Proliferation and Colony Formation: By disrupting key survival signals, the compound halts the uncontrolled growth of cancer cells.

Induce Cell Cycle Arrest and Apoptosis: The compound was shown to effectively trigger programmed cell death in melanoma cells.

Impede Cell Migration and Invasion: The ability of cancer cells to move and invade surrounding tissues was significantly reduced upon treatment with the derivative.

These findings highlight the comprehensive anti-cancer activity of this class of compounds at the cellular level, directly resulting from their dual-targeting mechanism.

Modulation of Transcription Factors (e.g., STAT3 and NF-κB)

The anti-inflammatory and immunomodulatory effects of aminobenzoic acid derivatives have been linked to their ability to modulate key transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). Amlexanox, a compound containing a related aminobenzoic acid core, serves as a key example.

NF-κB Modulation: Amlexanox functions primarily by inhibiting two crucial kinases: IκB kinase (IKK) and TANK-binding kinase 1 (TBK1). patsnap.com The inhibition of IKK prevents the degradation of IκB proteins, which are responsible for keeping NF-κB inactive in the cytoplasm. patsnap.com By preventing IκB degradation, Amlexanox effectively blocks the translocation of NF-κB to the nucleus, thereby shutting down the transcription of a wide array of inflammatory genes. patsnap.com This mechanism has been observed in various cell types, including macrophages and microglial cells. nih.govnih.gov

STAT3 Modulation: Recent studies have also revealed that Amlexanox can downregulate the STAT3 signaling pathway. nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, Amlexanox was shown to inhibit the phosphorylation of STAT3. nih.gov The combination of Amlexanox with a selective STAT3 inhibitor resulted in a more potent suppression of pro-inflammatory mediators, suggesting a direct or indirect role in modulating STAT3 activity. nih.gov

Potential Applications as Biochemical Reagents in Life Science Research

This compound and its analogs are recognized for their utility as biochemical reagents in the field of life sciences. echemi.commedchemexpress.commedchemexpress.com Their defined chemical structure and biological activity make them valuable tools for a variety of research applications.

These compounds are often used as:

Organic Building Blocks: They serve as starting materials or intermediates in the synthesis of more complex molecules and novel chemical libraries for drug discovery. bldpharm.com

Research Tools: As demonstrated by the investigations into Hsp90/PI3Kα and STAT3/NF-κB pathways, these molecules can be used to probe the function of specific proteins and signaling cascades within cells.

Reference Compounds: In screening assays, they can be used as positive or negative controls to validate the experimental setup.

The commercial availability of this compound and related compounds for research purposes underscores their role as fundamental reagents in chemical biology and molecular pharmacology. echemi.commedchemexpress.commedchemexpress.com

Genetics Research Applications of Related Aminobenzoic Acids (e.g., in yeast counterselection)

Aminobenzoic acids and their analogs have found specific applications in the field of genetics, particularly in the model organism Saccharomyces cerevisiae (yeast). One of the key uses is in counterselection techniques, which are designed to select against the presence of a particular gene.

A prominent example is the use of 5-fluoroanthranilic acid (5-FAA) , an analog of anthranilic acid (2-aminobenzoic acid). researchgate.net This compound is employed in a counterselection strategy for the tryptophan biosynthesis pathway. researchgate.net Yeast cells that express the TRP1 gene can convert 5-FAA into the toxic antimetabolite 5-fluorotryptophan. researchgate.net Consequently, only yeast cells that have lost the TRP1 gene are able to grow on a medium containing 5-FAA, allowing for the selection of desired mutants or plasmid loss. researchgate.net

Furthermore, para-aminobenzoic acid (PABA), another aminobenzoic acid isomer, is a known precursor in the biosynthesis of both folate and coenzyme Q6 in yeast. nih.govnih.gov This central role in yeast metabolism makes the pathways involving aminobenzoic acids a subject of fundamental genetic and biochemical research. The ability to manipulate these pathways with specific analogs provides geneticists with powerful tools for study.

Applications of 2 Amino 5 Isopropylbenzoic Acid As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

2-Amino-5-isopropylbenzoic acid serves as a valuable starting material in the multi-step synthesis of complex organic molecules. Its bifunctional nature, possessing both an amino group and a carboxylic acid group on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. The isopropyl group at the 5-position provides specific steric and electronic properties that can influence the reactivity and final structure of the target molecules.

One notable application is in the preparation of substituted benzoxazinones. These intermediates are crucial for creating a diverse range of compounds. For instance, the reaction of this compound with acetic anhydride (B1165640) can yield the corresponding benzoxazinone. This intermediate can then undergo condensation with various nitrogen nucleophiles to produce substituted quinazolinones, a class of compounds with significant applications in medicinal chemistry.

Furthermore, derivatives of 2-aminobenzoic acid are employed in the synthesis of various heterocyclic systems. For example, 2-amino-5-bromobenzoic acid, a related compound, is synthesized from o-aminobenzoic acid via bromination and is used in preparing inhibitors of the hepatitis C virus NS5b RNA polymerase. chemicalbook.com This highlights the utility of the core 2-aminobenzoic acid scaffold in generating structurally diverse and biologically relevant molecules. The synthesis of 2-amino-5-cyanobenzoic acid derivatives from 2-amino-5-halobenzoic acids further illustrates the role of these compounds as precursors to more complex structures. google.com

The following table summarizes key transformations involving 2-aminobenzoic acid derivatives:

Starting MaterialReagentsProductApplication
2-Aminobenzoic acidAcetic Anhydride, then Nitrogen NucleophileSubstituted QuinazolinoneMedicinal Chemistry
o-Aminobenzoic acidBromine, Acetic Acid2-Amino-5-bromobenzoic acidSynthesis of HCV Polymerase Inhibitors chemicalbook.com
2-Amino-5-halobenzoic acidMetal Cyanide, Copper(I) Salt, Iodide Salt2-Amino-5-cyanobenzoic acidPrecursor for Complex Molecules google.com

Role in the Construction of Nitrogen-Containing Heterocycles (e.g., Quinazolinones)

This compound and its analogs are fundamental building blocks in the synthesis of nitrogen-containing heterocycles, with a particular emphasis on the quinazolinone scaffold. Quinazolinones are a privileged structure in drug discovery due to their wide range of biological activities.

The classical and most direct route to quinazolin-4(3H)-ones involves the reaction of a 2-aminobenzoic acid derivative with a suitable reagent to introduce the remaining atoms of the heterocyclic ring. researchgate.net For example, condensation of 2-aminobenzoic acid with formamide (B127407) at elevated temperatures leads to the formation of quinazolin-4(3H)-one. researchgate.net Similarly, reaction with isocyanates can yield 1,3-disubstituted quinazolin-2,4(1H,3H)-diones. researchgate.net

Modern synthetic methods have expanded the toolbox for quinazolinone synthesis from 2-aminobenzoic acid precursors. Microwave-assisted synthesis, for instance, allows for the rapid and efficient condensation of 2-aminobenzoic acid with orthoesters and ammonium (B1175870) acetate (B1210297) to afford 2-substituted-4(3H)-quinazolinones. researchgate.net

Furthermore, innovative catalytic systems have been developed to construct quinazolinones from related starting materials. For example, a copper-catalyzed synthesis of quinazolinones has been reported using 2-aminobenzamides and methanol (B129727), where methanol serves as both a C1 source and a green solvent. researchgate.net Another approach involves the Ru(II)-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles and an alcohol-water system. rsc.org These methods highlight the versatility of the 2-aminophenyl core in accessing the quinazolinone skeleton.

The following table outlines various synthetic routes to quinazolinone derivatives starting from 2-aminobenzoic acid or related compounds:

Starting MaterialReagents/ConditionsProduct Type
2-Aminobenzoic acidFormamide, 125-130°CQuinazolin-4(3H)-one researchgate.net
2-Aminobenzoic acidIsocyanates1,3-Disubstituted quinazolin-2,4(1H,3H)-diones researchgate.net
2-Aminobenzoic acidOrthoesters, Ammonium Acetate, Microwave2-Substituted-4(3H)-quinazolinones researchgate.net
2-AminobenzamideMethanol, Copper Catalyst, Cs2CO3Quinazolinones researchgate.net
2-AminobenzonitrilesAlcohol-Water, Ru(II) CatalystQuinazolinones rsc.org

Integration into Peptide and Peptidomimetic Synthesis

This compound and other substituted aminobenzoic acids are valuable components in the field of peptide and peptidomimetic chemistry. nih.gov They serve as non-peptide templates or scaffolds to mimic the structure and function of peptides, often with improved stability and pharmacokinetic properties. nih.gov

The incorporation of aminobenzoic acid-based units can introduce conformational constraints into a peptide backbone, which can be crucial for binding to biological targets such as receptors and enzymes. nih.gov These building blocks can be integrated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. sigmaaldrich.com

For example, morphiceptin, a selective mu opioid receptor ligand, has been modified by introducing β-amino acids to create enzymatically stable analogs with mixed opioid receptor affinity profiles. nih.gov While this specific example uses β-amino acids, it illustrates the principle of modifying peptide structures with non-natural amino acids, a category that includes substituted 2-aminobenzoic acids, to enhance their therapeutic potential. nih.gov

The use of aminobenzoic acids as templates has led to the development of antagonists and inhibitors for various protein targets. nih.gov These include integrin receptor antagonists, Ras farnesyl protein transferase inhibitors, and Src SH2 domain antagonists. nih.gov The specific substitution pattern on the aminobenzoic acid, such as the isopropyl group in this compound, can be tailored to optimize interactions with the target protein.

Utilization in the Development of Functional Materials and Reagents

The chemical properties of this compound and its derivatives also lend themselves to applications in materials science and as specialized chemical reagents. The presence of both an aromatic amine and a carboxylic acid allows for its polymerization into functional polymers or its attachment to surfaces and nanoparticles.

For instance, the amino group can be diazotized and then coupled to other aromatic systems to form azo dyes, a class of compounds known for their color and potential use in functional materials like optical data storage or chemosensors. The carboxylic acid group provides a handle for further chemical modification or for influencing the solubility and assembly of the resulting materials.

While direct examples for this compound in functional materials are not extensively detailed in the provided search results, the utility of its parent compound, anthranilic acid (2-aminobenzoic acid), and its derivatives in various applications suggests the potential for the isopropyl-substituted version. For example, 2-amino-5-bromobenzoic acid is used in the determination of certain metal ions like cobalt, copper, nickel, and zinc, indicating its role as a reagent in analytical chemistry. chemicalbook.com This chelating ability could be harnessed in the development of sensors or metal-organic frameworks (MOFs).

Future Research Directions and Unexplored Avenues for 2 Amino 5 Isopropylbenzoic Acid

The unique structural attributes of 2-Amino-5-isopropylbenzoic acid, featuring a carboxylic acid, an aniline-type amino group, and a lipophilic isopropyl moiety on a benzene (B151609) ring, position it as a versatile scaffold for further scientific exploration. The following sections outline key future research directions aimed at unlocking its full potential through sustainable synthesis, advanced modification, and comprehensive characterization.

Q & A

Q. How is it utilized in metabolic pathway studies?

  • Approach : Use isotopic labeling (¹³C/¹⁵N) to track incorporation into microbial or plant metabolites.
  • Protocol : Feed labeled compound to E. coli cultures; analyze extracts via LC-MS to map metabolic fluxes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.